molecular formula C18H19N5O2 B2948003 5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863446-27-9

5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2948003
CAS RN: 863446-27-9
M. Wt: 337.383
InChI Key: MIGQSIQMQBXODE-UHFFFAOYSA-N
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Description

5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters has led to the development of new 5-substituted pyrazolopyrimidin-4-ones. These compounds have shown potent effects on increasing the reactivity of cellobiase, highlighting their potential in enzymatic activity studies (Mohamed Abd & Gawaad Awas, 2008). Additionally, the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential, indicating a broad spectrum of biological activities (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Anticancer Properties

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, presenting a new avenue for anticancer drug development. These derivatives have shown significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (A. Rahmouni et al., 2016). Furthermore, the design and synthesis of pyrazole derivatives have been undertaken to investigate their HuTopoIIα inhibitory activity and molecular docking studies, with some compounds demonstrating superior cytotoxicity and potential as anticancer agents (Raquib Alam et al., 2016).

Antimicrobial Activities

The preparation and reactions of various heterocyclic compounds have revealed excellent biocidal properties against both Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. These findings open up new pathways for the development of antimicrobial agents (M. Youssef et al., 2011). Additionally, a hybrid approach for the synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored, showing superior antimicrobial activity against a range of bacterial and fungal strains (N. Desai & D. Vaja, 2018).

properties

IUPAC Name

1-(4-methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-4-6-14(7-5-13)23-17-15(10-20-23)18(25)22(12-19-17)11-16(24)21-8-2-3-9-21/h4-7,10,12H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGQSIQMQBXODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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